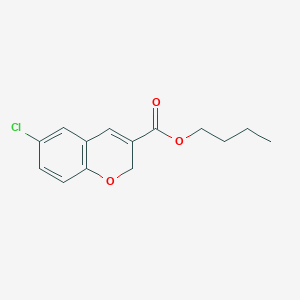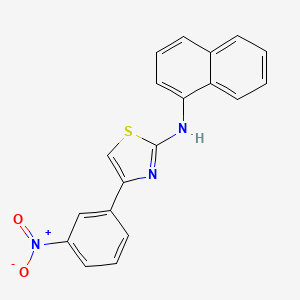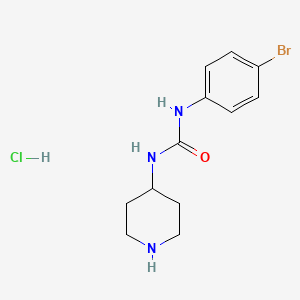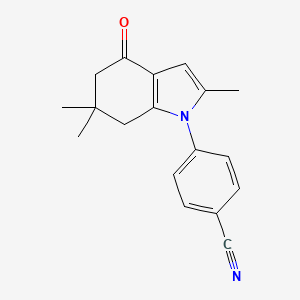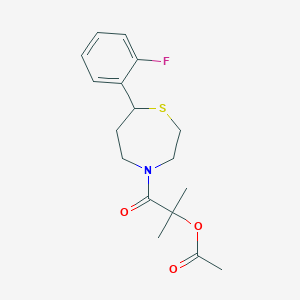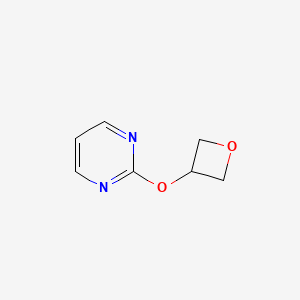
2-(Oxetan-3-yloxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-(Oxetan-3-yloxy)pyrimidine comprises a five-membered pyrimidine ring attached to a three-membered oxetane ring. The molecular weight is 152.153.Applications De Recherche Scientifique
DNA Repair Mechanisms
Research by Domratcheva and Schlichting (2009) explored the electronic structure of DNA photoproduct repair, shedding light on a potential non-oxetane repair mechanism involving 2-(Oxetan-3-yloxy)pyrimidine derivatives. Their study provides valuable insights into the molecular processes behind DNA lesion repair, which is crucial for understanding cellular response to UV radiation and its implications for cancer research and treatment Domratcheva & Schlichting, 2009.
Antitumor Activity
Liu et al. (2015) reported on the synthesis of a series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, highlighting their potential as nonclassical antifolates targeting both thymidylate and purine nucleotide biosynthesis. This class of compounds exhibits significant antiproliferative potencies against various tumor cell lines, underscoring their potential for cancer therapy Liu et al., 2015.
Synthesis and Spectral Characterization
Rani et al. (2012) synthesized and characterized a series of novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, demonstrating diverse biological activities such as antioxidant, anticancer, antibacterial, and anti-inflammatory activities. This research illustrates the versatility of pyrimidine derivatives in developing new therapeutic agents Rani et al., 2012.
Oxidation Methods
Gavrilović et al. (2018) presented an environmentally benign protocol for the oxidation of 2-oxo-1,2,3,4-tetrahydropyrimidines, demonstrating the potential of green chemistry in synthesizing derivatives with broad spectrum activities, including antimitotic and antiproliferative activities Gavrilović et al., 2018.
Antiviral Properties
Munier-Lehmann et al. (2015) found that 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines exhibited notable antiviral properties, providing insights into the design of new chemical entities for infectious disease treatment, particularly targeting the de novo pyrimidine biosynthetic pathway Munier-Lehmann et al., 2015.
Propriétés
IUPAC Name |
2-(oxetan-3-yloxy)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-8-7(9-3-1)11-6-4-10-5-6/h1-3,6H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSNMHBWHAWHPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxetan-3-yloxy)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2371149.png)
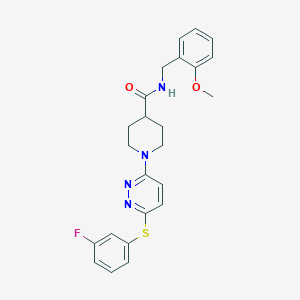
![2-(7-butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B2371151.png)

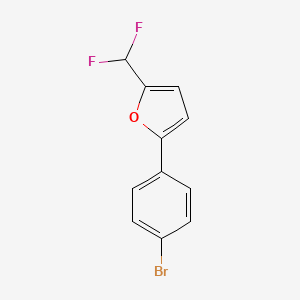
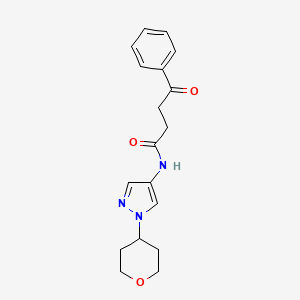
![5,6-dichloro-N-[(furan-2-yl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B2371157.png)
![7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2371159.png)
